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Pyroglutamyl-histidyl-prolyl-2-naphthylamide

Proline endopeptidase Enzyme kinetics Fluorogenic substrate

Pyroglutamyl-histidyl-prolyl-2-naphthylamide (synonyms: TRH-βNA, Pyr-His-Pro-βNA, pGlu-His-Pro-2NA) is a synthetic fluorogenic tripeptide substrate designed to mimic the N-terminus of thyrotropin-releasing hormone (TRH). Its correct CAS Registry Number is 73644-58-3, as indexed by the NIH MeSH database ; the CAS 96583-49-2 referenced in some vendor listings corresponds to an unrelated chalcone compound and should be treated as a database misassignment.

Molecular Formula C26H28N6O4
Molecular Weight 488.5 g/mol
CAS No. 96583-49-2
Cat. No. B2483413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-histidyl-prolyl-2-naphthylamide
CAS96583-49-2
Molecular FormulaC26H28N6O4
Molecular Weight488.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H28N6O4/c33-23-10-9-20(29-23)24(34)30-21(13-18-14-27-15-28-18)25(35)31-26(36)22-6-3-11-32(22)19-8-7-16-4-1-2-5-17(16)12-19/h1-2,4-5,7-8,12,14-15,18,20-22H,3,6,9-11,13H2,(H,29,33)(H,30,34)(H,31,35,36)/t18?,20-,21-,22-/m0/s1
InChIKeyVHPCPKIDRHHIHE-WDHNVLQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyroglutamyl-histidyl-prolyl-2-naphthylamide (TRH-βNA) for TRH-Degrading Enzyme Research – CAS and Identity Clarification


Pyroglutamyl-histidyl-prolyl-2-naphthylamide (synonyms: TRH-βNA, Pyr-His-Pro-βNA, pGlu-His-Pro-2NA) is a synthetic fluorogenic tripeptide substrate designed to mimic the N-terminus of thyrotropin-releasing hormone (TRH). Its correct CAS Registry Number is 73644-58-3, as indexed by the NIH MeSH database [1]; the CAS 96583-49-2 referenced in some vendor listings corresponds to an unrelated chalcone compound and should be treated as a database misassignment. The compound belongs to the class of pyroglutamyl-peptidyl naphthylamides and functions as a sensitive, fluorescence-based substrate for two key TRH-degrading enzymes: membrane-bound pyroglutamyl aminopeptidase II (PPII, EC 3.4.19.6) and prolyl endopeptidase / TRH-deamidating enzyme (TRH-DE) [2]. The β-naphthylamide leaving group permits continuous real-time fluorometric detection, distinguishing it from the natural TRH substrate that requires HPLC or radiometric quantitation.

Why Generic TRH Substrates Cannot Replace Pyroglutamyl-histidyl-prolyl-2-naphthylamide for TRH-Pathway Enzyme Assays


Substituting TRH-βNA with superficially similar pyroglutamyl-peptidyl substrates—such as pGlu-AMC, pGlu-βNA, or even the natural hormone TRH itself—introduces critical functional mismatches. The natural substrate TRH (pGlu-His-Pro-NH₂) lacks an intrinsic fluorogenic reporter, necessitating labor-intensive HPLC separation or radioisotopic detection that precludes real-time kinetic monitoring [1]. Simpler pyroglutamyl substrates (e.g., pGlu-AMC, pGlu-βNA) are preferentially hydrolyzed by the broadly specific cytosolic pyroglutamyl peptidase I (PPI, EC 3.4.19.3) rather than the membrane-bound PPII, yielding activity measurements that do not reflect the biologically relevant TRH-specific degradation pathway [2]. Even among tripeptidyl naphthylamides, chain-length specificity is stringent: the dipeptide pGlu-His-NA and the tetrapeptide pGlu-His-Pro-Ala-NA are not cleaved by PPII at the pGlu-His bond, making them inert in PPII assays [3]. These specificity barriers mean that generic substitution produces either non-quantitative signals or signals from the wrong enzyme altogether, undermining experimental conclusions in neuropeptidase research.

Quantitative Differentiation Evidence for Pyroglutamyl-histidyl-prolyl-2-naphthylamide vs. Closest Analogs


TRH-βNA Exhibits 6.7-Fold Higher Vmax and 120-Fold Lower Km than Natural TRH in Proline Endopeptidase Assays

In a direct head-to-head comparison using homogeneous rat brain proline endopeptidase (post-proline cleaving enzyme), pyroglutamylhistidylprolyl-β-naphthylamide (TRH-βNA) generated a Vmax of 19.5 µmol·min⁻¹·mg⁻¹ versus only 2.9 µmol·min⁻¹·mg⁻¹ for the natural substrate pyroglutamylhistidylprolylamide (TRH), representing a 6.7-fold catalytic rate advantage. The Km was 0.034 mM for TRH-βNA compared to 4.1 mM for TRH, a 120-fold improvement in apparent binding affinity [1]. This means TRH-βNA achieves half-maximal velocity at a substrate concentration two orders of magnitude lower than TRH, enabling sensitive detection at physiologically relevant concentrations.

Proline endopeptidase Enzyme kinetics Fluorogenic substrate

TRH-βNA vs. N-Benzylimidazolyl Analog: Structural Fidelity to Endogenous TRH Balances Detectability with Biological Relevance

The same proline endopeptidase study directly compared TRH-βNA with pyroglutamyl(N-benzylimidazolyl)-histidylprolyl-β-naphthylamide, a modified analog bearing a benzyl group on the histidine imidazole. The benzyl analog achieved a higher Vmax (26.9 vs. 19.5 µmol·min⁻¹·mg⁻¹) and a lower Km (0.020 vs. 0.034 mM) [1]. However, TRH-βNA retains the unmodified histidine imidazole side chain present in endogenous TRH, making it the more faithful structural mimic for studying native enzyme-substrate interactions, inhibitor screening, and antibody recognition studies where histidine-dependent contacts are critical.

Substrate analog comparison Structure-activity relationship Proline endopeptidase

TRH-βNA Is Cleaved by PPII Whereas Shorter and Longer Naphthylamide Analogs Are Not – Tripeptide Length Specificity

Wilk and Wilk (1989) systematically synthesized a series of pyroglutamyl-peptidyl naphthylamides and tested them against purified rabbit brain PPII. TRH-βNA (pGlu-His-Pro-NA, a tripeptidyl naphthylamide) was efficiently hydrolyzed with Km and Vmax comparable to the natural TRH substrate. In contrast, the dipeptide pGlu-His-NA was not cleaved at the pGlu-His bond, nor was the tetrapeptide pGlu-His-Pro-Ala-NA [1]. This establishes a strict tripeptide-length requirement for PPII recognition of naphthylamide substrates, positioning TRH-βNA as the minimal fluorogenic substrate that satisfies PPII's active-site geometry.

Pyroglutamyl aminopeptidase II Substrate specificity Chain-length requirement

TRH-βNA Enables Continuous Fluorometric Detection, Unlike Natural TRH Requiring HPLC or Radiometric Endpoints

The β-naphthylamide moiety of TRH-βNA serves as an intrinsic fluorogenic reporter: upon enzymatic cleavage of the pGlu-His bond (by PPII) or the Pro-βNA bond (by prolyl endopeptidase), free β-naphthylamine is liberated and can be continuously monitored by fluorescence (typical λex ~335 nm, λem ~410 nm). By contrast, the natural substrate TRH (pGlu-His-Pro-NH₂) generates no fluorescent or chromogenic signal upon hydrolysis, necessitating either HPLC separation with UV detection or the use of radiolabeled [³H]-TRH followed by scintillation counting [1]. The continuous fluorometric format of TRH-βNA permits real-time initial-rate determination, facilitates Michaelis-Menten kinetic analysis in a single well, and is compatible with 96-/384-well plate formats for inhibitor screening [2].

Fluorogenic assay Real-time kinetics High-throughput screening

Dual-Enzyme Substrate Utility: TRH-βNA Serves Both PPII and Prolyl Endopeptidase, Unlike pGlu-AMC Which Is Selective for PPI

TRH-βNA is hydrolyzed by two distinct TRH-degrading enzymes: the highly specific membrane-bound PPII (thyroliberinase), which cleaves the pGlu-His bond, and prolyl endopeptidase (TRH-deamidase), which cleaves the Pro-βNA bond [1]. This dual-enzyme susceptibility makes TRH-βNA a versatile single-substrate tool for studying both branches of TRH catabolism. In contrast, simpler pyroglutamyl substrates such as pGlu-AMC (pyroglutamyl-7-amino-4-methylcoumarin) and pGlu-βNA are preferentially hydrolyzed by the broadly specific cytosolic pyroglutamyl peptidase I (PPI), not by PPII [2]. The TRH-MCA substrate (pGlu-His-Pro-AMC), while specific for TRH-DE with a Km of 3.4-3.8 µM [3], requires a coupled dipeptidyl peptidase IV auxiliary enzyme for fluorogenic readout, adding assay complexity and a potential source of inter-assay variability absent in the single-step TRH-βNA format.

Enzyme specificity Pyroglutamyl peptidase I vs. II Multi-target substrate

Optimal Procurement and Application Scenarios for Pyroglutamyl-histidyl-prolyl-2-naphthylamide (TRH-βNA)


PPII-Specific Activity Measurement in Brain Membrane Preparations and Cell Lysates

When measuring authentic membrane-bound pyroglutamyl aminopeptidase II (PPII) activity in brain homogenates, primary neuronal cultures, or pituitary cell membrane fractions, TRH-βNA is the only commercially available fluorogenic substrate validated to report PPII activity without interference from cytosolic PPI. The tripeptide length requirement established by Wilk & Wilk (1989) [1] means that alternative pyroglutamyl naphthylamides (e.g., pGlu-βNA) give false-negative PPII signals. The coupled assay approach of Friedman & Wilk (1986) [2] using pGlu-His-Pro-2NA with selective inhibitors of prolyl endopeptidase (Z-Pro-prolinal) and pyroglutamyl peptide hydrolase (pyroglutamyl diazomethyl ketone) provides a validated protocol for unequivocal PPII-specific signal attribution in crude tissue preparations.

Continuous Fluorometric Proline Endopeptidase / TRH-DE Inhibitor Screening in Microplate Format

The 120-fold Km advantage of TRH-βNA over natural TRH (0.034 mM vs. 4.1 mM) demonstrated by Andrews et al. (1980) [3] enables proline endopeptidase assays at low-micromolar substrate concentrations where fluorescent background is minimal and inhibitor competition is readily detected. The real-time β-naphthylamine fluorescence readout permits kinetic IC₅₀ determination in 96- or 384-well plates without the coupled-enzyme complexity required by TRH-MCA substrates (Kelly et al., 1999) [4]. This makes TRH-βNA the preferred substrate for medium-throughput screening campaigns targeting TRH-DE for neurological disorder research.

Differential Diagnosis of TRH-Degrading Enzyme Activities in Neuroendocrine Tissue Studies

In studies requiring simultaneous assessment of both PPII and prolyl endopeptidase contributions to TRH degradation—such as investigations of hypothalamic-pituitary-thyroid axis regulation or tanycyte-mediated TRH inactivation—TRH-βNA serves as a common substrate for both enzymes. The differential can be resolved by including selective inhibitors (EDTA/o-phenanthroline for PPII metallopeptidase inhibition; Z-Pro-prolinal for prolyl endopeptidase), as established by Friedman & Wilk (1986) [2]. This dual-enzyme utility eliminates the need to purchase and validate separate substrates for each enzyme, reducing procurement complexity and inter-substrate variability in comparative enzymology studies.

Quality Control and Enzyme Purity Assessment During PPII Purification Workflows

During chromatographic purification of PPII from tissue sources—a protocol originally described by Wilk & Wilk (1989) achieving 5,000-fold purification from rabbit brain [1]—TRH-βNA provides a sensitive, continuous readout for column fraction screening. The fluorescence endpoint eliminates the time lag inherent in HPLC-based TRH quantification, enabling near-real-time identification of active fractions. The strict specificity of PPII for the tripeptidyl naphthylamide structure, contrasted with the inability to cleave pGlu-His-NA or pGlu-His-Pro-Ala-NA [1], further allows TRH-βNA to serve as a specificity control substrate that distinguishes PPII activity from co-purifying PPI or non-specific peptidases during enzyme isolation.

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